molecular formula C14H20N2O2 B12498385 2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide

2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide

Cat. No.: B12498385
M. Wt: 248.32 g/mol
InChI Key: JUMIALQMUNDFBD-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide is an organic compound that belongs to the class of acetamides It features a 3-methylphenoxy group and a piperidin-3-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(piperidin-3-yl)acetamide
  • 2-(3-chlorophenoxy)-N-(piperidin-3-yl)acetamide
  • 2-(3-methylphenoxy)-N-(pyrrolidin-3-yl)acetamide

Uniqueness

2-(3-methylphenoxy)-N-(piperidin-3-yl)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. The piperidin-3-yl group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-piperidin-3-ylacetamide

InChI

InChI=1S/C14H20N2O2/c1-11-4-2-6-13(8-11)18-10-14(17)16-12-5-3-7-15-9-12/h2,4,6,8,12,15H,3,5,7,9-10H2,1H3,(H,16,17)

InChI Key

JUMIALQMUNDFBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CCCNC2

Origin of Product

United States

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